3-Propyloxirane-2-carboxylic acid
Description
3-Propyloxirane-2-carboxylic acid is an epoxide-containing carboxylic acid characterized by a three-membered oxirane (epoxide) ring fused to a carboxylic acid group at position 2 and a propyl substituent at position 2. This structure confers unique reactivity due to the strained epoxide ring and the polar carboxylic acid moiety.
Properties
CAS No. |
159346-72-2 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-propyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
InChI Key |
ZUXGVGARWYYZKY-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C(=O)O |
Canonical SMILES |
CCCC1C(O1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyridonecarboxylic Acids
Pyridonecarboxylic acids, such as the 7-substituted-6-halo-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids studied by Segawa et al. (1992), share the carboxylic acid functionality but differ in their heterocyclic cores. These compounds exhibit antibacterial activity, likely due to the carboxylic acid group’s role in metal chelation and target binding . In contrast, 3-propyloxirane-2-carboxylic acid’s epoxide ring may confer distinct reactivity (e.g., susceptibility to nucleophilic attack) rather than direct antimicrobial effects.
Key Differences:
| Feature | This compound | Pyridonecarboxylic Acids (e.g., Segawa et al.) |
|---|---|---|
| Core Structure | Oxirane ring | Thiazetoquinoline ring |
| Bioactivity Mechanism | Epoxide reactivity | Antibacterial (carboxylic acid chelation) |
| Substituent Effects | Propyl group stabilizes epoxide | Halogen groups enhance antibacterial potency |
Reactivity: Comparison with Epoxide Derivatives
The oxirane ring in this compound can be compared to simpler epoxides like propylene oxide (CAS 75-56-9, ). Propylene oxide’s high ring strain drives rapid polymerization or nucleophilic ring-opening, whereas the propyl substituent in this compound may moderate reactivity by steric or electronic effects. For instance, bulkier substituents could reduce ring-opening rates, as seen in decarboxylation studies of 2-pyridone-3-carboxylic acids (, Table 2), where substituents like triazole or phenyl rings influence reaction yields .
Reaction Optimization Insights (Adapted from , Table 2):
| Condition | Optimal Parameter for Decarboxylation |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120°C |
| Base | Potassium carbonate |
Functional Group Impact: Pyrimidinecarboxylic Acids
2-Chloro-6-methylpyrimidine-4-carboxylic acid () highlights how halogen and alkyl substituents affect physicochemical properties. In this compound, the propyl chain may improve lipid solubility, favoring membrane permeability in drug design contexts .
Substituent Effects:
| Compound | Key Substituents | Solubility Profile |
|---|---|---|
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chlorine, methyl | High polar solubility |
| This compound | Propyl, epoxide | Moderate lipid solubility |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-Propyloxirane-2-carboxylic acid, and how do reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via epoxidation of allyl derivatives or nucleophilic ring-opening reactions. Key parameters include catalyst selection (e.g., peroxides for epoxidation), temperature control (20–60°C), and solvent polarity. For example, optimizing the molar ratio of oxidizing agents improves yield, while chromatographic purification (e.g., silica gel column) enhances purity .
Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?
- Methodological Answer : Chiral HPLC with polarimetric detection is critical for enantiomeric separation. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., and ) identifies stereochemical shifts, while X-ray crystallography provides definitive structural confirmation. Comparative analysis with known stereoisomers is recommended .
Q. What standardized protocols exist for evaluating the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Kinetic assays under controlled pH (7.4) and temperature (37°C) are standard. Use spectrophotometric methods to monitor substrate conversion (e.g., NADH depletion for dehydrogenase inhibition). Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure. Implement engineering controls like local exhaust ventilation. In case of skin contact, wash immediately with soap and water. Refer to OSHA guidelines for air sampling and medical evaluation if exposure occurs .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound across different experimental models be resolved?
- Methodological Answer : Conduct cross-validation studies using consistent assay conditions (e.g., cell line origin, incubation time). Analyze variables such as solvent compatibility (DMSO vs. aqueous buffers) and metabolite interference. Use statistical tools (e.g., ANOVA) to identify outliers and validate dose-response curves .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and activation energies for ring-opening pathways. Molecular docking simulations predict interactions with nucleophiles (e.g., amines or thiols). Validate computational results with experimental kinetics (e.g., rate constants from NMR monitoring) .
Q. What experimental strategies enhance enantiomeric excess in asymmetric synthesis of this compound?
- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) or auxiliaries to induce stereoselectivity. Optimize solvent systems (e.g., toluene for hydrophobic interactions) and reaction time to minimize racemization. Monitor enantiomeric ratios dynamically using chiral HPLC .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
